2,2'-Dichloro-4,4'-bipyridine

説明

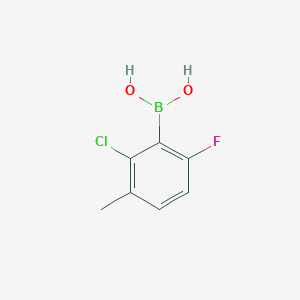

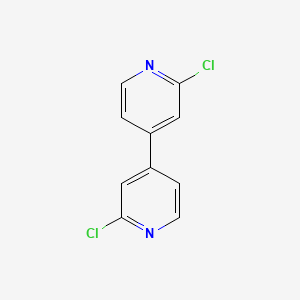

2,2'-Dichloro-4,4'-bipyridine (DCBP) is a type of organic compound consisting of two pyridine rings linked by a double bond. It is a white, crystalline solid with a molecular weight of 198.07 g/mol and a melting point of 108-110°C. DCBP is used in a variety of scientific research applications, including organic synthesis, drug development, and medicinal chemistry.

科学的研究の応用

Coordination Chemistry

2,2’-Dichloro-4,4’-bipyridine: is widely used as a ligand in coordination chemistry due to its ability to bind with transition metals. This compound can form complex geometries with metals, which are crucial in catalysis and the synthesis of coordination polymers. Its dichloro groups enhance the stability of the complexes formed, making it a valuable ligand for research in this area .

Solid Form Screening

In pharmaceuticals and materials science, solid form screening is essential for identifying stable and bioavailable forms of a compound. 2,2’-Dichloro-4,4’-bipyridine has been subjected to solid form screening to discover its polymorphs, solvates, and hydrates. These forms can exhibit different physicochemical properties and are important for the compound’s application in drug formulation and material development .

Catalysis

This compound plays a significant role in catalysis, particularly in reactions involving carbon monoxide and styrene copolymerization. The presence of 2,2’-Dichloro-4,4’-bipyridine in catalyst systems can enhance the efficiency and selectivity of the polymerization process, leading to better control over the molecular weight and structure of the resulting polymers .

Organic Synthesis

As an organoheterocyclic compound, 2,2’-Dichloro-4,4’-bipyridine is used in organic synthesis to construct complex organic frameworks. Its dichloro groups can act as reactive sites for further functionalization, enabling the synthesis of a wide range of organic molecules with potential applications in medicinal chemistry and material science .

Molecular Electronics

In the field of molecular electronics, 2,2’-Dichloro-4,4’-bipyridine is investigated for its electronic properties. The compound’s ability to transport charge makes it a candidate for use in molecular wires, switches, and other electronic devices at the nanoscale .

Sensor Development

The unique structure of 2,2’-Dichloro-4,4’-bipyridine allows it to be used in the development of chemical sensors. These sensors can detect specific ions or molecules, making the compound valuable for environmental monitoring, medical diagnostics, and industrial process control .

Photophysical Studies

2,2’-Dichloro-4,4’-bipyridine: is also used in photophysical studies due to its light-absorbing properties. Researchers study its behavior under various light conditions to understand energy transfer processes, which are fundamental in the development of photovoltaic cells and light-emitting devices .

Material Science

Lastly, in material science, 2,2’-Dichloro-4,4’-bipyridine contributes to the design of new materials with desired properties. Its incorporation into polymers and coatings can improve material characteristics such as thermal stability, mechanical strength, and chemical resistance .

作用機序

Target of Action

Bipyridine compounds are often used as ligands in coordination chemistry , suggesting that 2,2’-Dichloro-4,4’-bipyridine may interact with metal ions or other suitable targets.

Mode of Action

It’s known that bipyridine compounds can act as ligands, forming complexes with metal ions . The dichloro substituents on the 2,2’-Dichloro-4,4’-bipyridine molecule may influence its binding affinity and selectivity for different targets.

Biochemical Pathways

Given its potential role as a ligand in coordination chemistry , it may be involved in pathways where metal ions play a crucial role.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Dichloro-4,4’-bipyridine. For instance, the compound’s solid-state form can be influenced by factors such as pressure and temperature . These factors could potentially affect how the compound interacts with its targets and its overall effectiveness.

特性

IUPAC Name |

2-chloro-4-(2-chloropyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSELKNWXBOXHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409132 | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53344-74-4 | |

| Record name | 2,2′-Dichloro-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53344-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-dichloro-4,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)